molecular formula C7H6BrClMg B3179421 4-Chloro-2-methylphenylmagnesium bromide CAS No. 480438-47-9

4-Chloro-2-methylphenylmagnesium bromide

Cat. No.: B3179421
CAS No.: 480438-47-9
M. Wt: 229.78 g/mol
InChI Key: OTJHKHOEPCGDQY-UHFFFAOYSA-M
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Description

4-Chloro-2-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C7H6BrClMg and a molecular weight of 229.78 g/mol . It is often used in the pharmaceutical, agrochemical, and organic synthesis industries .

Preparation Methods

4-Chloro-2-methylphenylmagnesium bromide is prepared through the reaction of 4-chloro-2-methylbromobenzene with magnesium in the presence of a dry ether solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen . The reaction conditions often involve cooling the mixture to -78°C to control the exothermic reaction .

Chemical Reactions Analysis

As a Grignard reagent, 4-Chloro-2-methylphenylmagnesium bromide undergoes several types of reactions:

Common reagents used in these reactions include aldehydes, ketones, esters, and alkyl halides. The major products formed from these reactions are typically alcohols and new carbon-carbon bonded compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

4-Chloro-2-methylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Similar compounds include:

These compounds share similar reactivity patterns but differ in their substituents, which can affect their chemical behavior and applications.

Properties

IUPAC Name

magnesium;1-chloro-3-methylbenzene-4-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHKHOEPCGDQY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-47-9
Record name 480438-47-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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